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Compound of Interest

2-Cyclohexen-1-one, 3,5,5-
Compound Name:
trimethyl-4-methylene-

CAS No.: 20548-00-9

Cat. No.: B3342412

Get Quote

\ J

Target Molecule: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one CAS: 20548-00-9 Molecular
Weight: 150.22 g/mol Key Structural Features: Cross-conjugated/Linearly conjugated dienone;
Gem-dimethyl steric bulk; Exocyclic methylene.[1]

Introduction & Reactivity Profile

The reduction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one requires careful reagent
selection to distinguish between three reducible functionalities:

e The Carbonyl (C=0): Susceptible to nucleophilic attack (1,2-addition).

e The Endocyclic Alkene (C2=C3): Conjugated with the carbonyl; susceptible to conjugate
addition (1,4-attack).[2]

e The Exocyclic Methylene (C4=CHz2): Sterically accessible but electronically coupled to the pi-
system.[1]

The Chemoselectivity Challenge
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Standard hydride reagents (e.g., LiAlHa4) often yield mixtures of allylic alcohols (1,2-reduction)
and saturated ketones (1,4-reduction) due to the competing "hard" and "soft" nucleophilic
characters. Furthermore, the gem-dimethyl group at C5 creates steric hindrance that influences
the stereochemical outcome of the reduction.

Reagent Selection Guide

Recommended .
Target Product Mechanism Key Advantage
Reagent
NaBHa + ) ) Preserves both double
] ] Selective 1,2-Hydride
Allylic Alcohol (Dienol)  CeCls[1]-7H20 (Luche Addit bonds; prevents
ition
Reagent) conjugate addition.
Efficiently reduces
Heterogeneous both C=C bonds;
Saturated Ketone Hz (1 atm) + Pd/C Catalytic typically stops at
Hydrogenation ketone under mild
conditions.[1]
Hz (high pressure) + Reduces all
Saturated Alcohol PtO:2 or LiAlH4 Global Reduction unsaturation (C=C
(excess) and C=0).
Selectively reduces
) ) ) the enone C=C while
) ) L-Selectride or Hydride Conjugate o
Conjugate Reduction - retaining the carbonyl
Stryker's Reagent Addition (1,4) ]
(theoretical
application).

Detailed Experimental Protocols
Protocol A: Chemoselective 1,2-Reduction (Luche
Reduction)

Objective: Synthesis of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-ol.[1] Mechanism: The
Cerium(lll) ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it
"harder") and facilitating direct 1,2-attack by the borohydride while suppressing 1,4-conjugate
addition.
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Materials
e Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one (1.0 equiv)[1]

Reagent: Sodium Borohydride (NaBHa4) (1.1 equiv)

Catalyst: Cerium(lll) Chloride Heptahydrate (CeCls-7H20) (1.1 equiv)

Solvent: Methanol (HPLC grade)

Quench: Saturated aqueous Rochelle’s salt (Potassium sodium tartrate)

Step-by-Step Procedure

e Preparation: Dissolve CeCls-7H20 (1.1 equiv) in Methanol (0.4 M concentration relative to
substrate). Ensure complete dissolution; the solution should be clear.

o Substrate Addition: Add the enone substrate (1.0 equiv) to the CeCls solution. Stir at room
temperature for 5 minutes to allow Lewis acid complexation.

e Cooling: Cool the reaction mixture to -78°C (or 0°C if -78°C is unavailable, though selectivity
may decrease slightly).

e Reduction: Slowly add NaBHa4 (1.1 equiv) portion-wise over 10 minutes. Note: Vigorous gas
evolution (Hz2) will occur.

e Monitoring: Stir at the set temperature. Monitor by TLC (typically complete within 15-30
minutes).[1] The spot for the enone should disappear, replaced by a more polar alcohol spot.

e Quenching: Carefully add saturated agueous Rochelle’s salt solution to the reaction mixture.
Allow the mixture to warm to room temperature and stir vigorously for 30—60 minutes. Crucial
Step: This breaks the stable Boron-Cerium emulsions.

o Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).[1]

 Purification: Wash combined organics with brine, dry over Na2SOa, filter, and concentrate in
vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).
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Protocol B: Global Saturation (Catalytic Hydrogenation)

Objective: Synthesis of 3,4,5,5-tetramethylcyclohexan-1-one (or related saturated isomers).

Mechanism: Syn-addition of hydrogen across the alkene faces.[1] The exocyclic methylene is

converted to a methyl group.

Materials

Substrate: 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one[1]

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

Solvent: Ethanol or Ethyl Acetate[1]

Hydrogen Source: Hz balloon (1 atm) or Parr Shaker (for higher pressures)

Step-by-Step Procedure

Safety Check: Purge the reaction vessel with Nitrogen (N2) or Argon to remove oxygen.[1]
Pd/C is pyrophoric; handle with care.[1]

Solvent Prep: Dissolve the substrate in Ethanol (0.1 M).

Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution
under an inert atmosphere.

Hydrogenation: Evacuate the vessel and backfill with Hz gas (repeat 3 times). Maintain a
static atmosphere of Hz (balloon) with vigorous stirring.

Reaction Time: Stir at room temperature for 2—6 hours.

o Checkpoint: Monitor Hz2 uptake. Theoretical uptake is 2 equivalents of Ha.

Filtration: Once TLC indicates consumption of starting material, filter the mixture through a
pad of Celite® to remove the Pd/C catalyst. Rinse the pad with fresh solvent.

o Warning: Do not let the catalyst cake dry out completely in air as it may ignite. Keep wet
with solvent.[1]
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« |solation: Concentrate the filtrate in vacuo to yield the crude saturated ketone.

Decision Pathways & Mechanism (Visualization)

The following diagram illustrates the divergent pathways based on reagent "Hardness" (HSAB

theory) and reaction conditions.

Mechanism Note

Yields Dienol

Allylic Alcohol
(1,2-Reduction)

Luche Reduction

Ce(lll) hardens the carbonyl,
(NaBH4 / CeCI3)
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Caption: Decision tree for the reduction of 4-methyleneisophorone showing reagent-dependent

product divergence.

Troubleshooting & Critical Parameters
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Issue

Probable Cause

Corrective Action

Incomplete Conversion
(Luche)

Inactive CeCls (Hydration

state)

Ensure CeCls-7H20 is used.[1]
Anhydrous CeCls requires

conditioning.[1]

Emulsion during Workup

Boron-Cerium complexes

Increase stirring time with
Rochelle's salt (up to 2 hours)
or use mild acid wash (if

product is acid-stable).[1]

Over-reduction

(Hydrogenation)

Reaction time too long

Monitor Hz uptake strictly. Stop
reaction immediately upon
consumption of starting
material to avoid reducing the

ketone to an alcohol.

Double Bond Migration

Acidic impurities

Ensure solvents are neutral.[1]
4-Methylene compounds can
isomerize to endocyclic dienes
(e.g., B-ionone derivatives)

under acidic stress.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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